molecular formula C26H28N2O7S B11644925 ethyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

ethyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B11644925
M. Wt: 512.6 g/mol
InChI Key: MVLATJXXSNSTBK-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZOATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including an ethyl ester, a sulfonamide, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acylation reaction: The sulfonamide intermediate is then reacted with ethyl 2-bromoacetate to form the ethyl ester derivative.

    Coupling reaction: Finally, the ethyl ester derivative is coupled with 2-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

ETHYL 2-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonamide and ester groups allows for interactions with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)acetamide
  • Ethyl 3-(3,4-dimethoxyphenyl)propionate
  • N-(3,4-Dimethoxyphenethyl)acetamide

Uniqueness

ETHYL 2-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and ester groups in the same molecule allows for a broader range of interactions and applications compared to similar compounds.

Properties

Molecular Formula

C26H28N2O7S

Molecular Weight

512.6 g/mol

IUPAC Name

ethyl 2-[[2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate

InChI

InChI=1S/C26H28N2O7S/c1-5-35-26(30)21-8-6-7-9-22(21)27-25(29)17-28(19-12-15-23(33-3)24(16-19)34-4)36(31,32)20-13-10-18(2)11-14-20/h6-16H,5,17H2,1-4H3,(H,27,29)

InChI Key

MVLATJXXSNSTBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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